An In-depth Technical Guide to 2,3,4-Trifluoroaniline (CAS: 3862-73-5)
An In-depth Technical Guide to 2,3,4-Trifluoroaniline (CAS: 3862-73-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4-Trifluoroaniline, a critical fluorinated aromatic amine for advanced chemical synthesis. This document details its chemical properties, applications, safety and handling protocols, and relevant experimental procedures.
Core Chemical and Physical Properties
2,3,4-Trifluoroaniline is a pale yellow to purple liquid at room temperature.[1][2] Its trifluorinated structure imparts unique reactivity and solubility, making it a valuable intermediate in complex chemical syntheses.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 3862-73-5 | [1][4] |
| Molecular Formula | C₆H₄F₃N | [1][3][4][5] |
| Molecular Weight | 147.10 g/mol | [2][4][5][6] |
| Appearance | Pale yellow, light yellow, or purple liquid | [1][2][3] |
| Boiling Point | 92 °C at 48 mmHg (6.4 kPa) | [1][2][7][8] |
| Density | 1.393 - 1.41 g/mL at 25 °C | [1][7][8] |
| Refractive Index (n20/D) | 1.486 - 1.49 | [1][7][8] |
| Flash Point | 68 °C (154.4 °F) - closed cup | |
| Purity | ≥ 98% | [1] |
| InChI Key | WRDGNXCXTDDYBZ-UHFFFAOYSA-N | [4][5] |
| SMILES | Nc1ccc(F)c(F)c1F |
Applications in Research and Development
The unique electronic properties conferred by the three fluorine atoms make 2,3,4-Trifluoroaniline a highly sought-after building block in several advanced industries.
-
Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics such as lomefloxacin, norfloxacin, levofloxacin, and ofloxacin.[1][2][9] The fluorine substituents can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1]
-
Agrochemicals : It serves as a precursor in the formulation of modern pesticides and herbicides.[1] Its derivatives have been shown to be effective against agricultural pests like wheat hypochnus and melon gray mold.[2]
-
Liquid Crystal Materials : 2,3,4-Trifluoroaniline is used to synthesize advanced liquid crystal compounds essential for modern electronic display technologies, such as LCD screens.[2]
-
Specialty Chemicals : It is also employed in the production of specialty dyes and pigments due to the influence of fluorination on the chromophoric system.[1]
Synthesis and Experimental Protocols
A common industrial synthesis route involves the high-pressure amination of a tetrafluorobenzene precursor.
Experimental Protocol: Synthesis via Amination of 1,2,3,4-Tetrafluorobenzene
This protocol is based on a method described for the industrial synthesis of 2,3,4-Trifluoroaniline.[2][9]
Objective: To synthesize 2,3,4-Trifluoroaniline from 1,2,3,4-tetrafluorobenzene.
Materials:
-
1,2,3,4-Tetrafluorobenzene (Starting Material)
-
Liquid Ammonia (B1221849) (NH₃)
-
Solvent (e.g., Triethylamine or Propylene Glycol)[9]
-
Catalyst (e.g., Copper Powder)[9]
-
High-pressure autoclave reactor
Procedure:
-
Charge a high-pressure autoclave reactor with 1,2,3,4-tetrafluorobenzene, the chosen solvent (e.g., triethylamine), and the catalyst (copper powder). The molar ratio of tetrafluorobenzene to solvent, ammonia, and catalyst can be optimized, for example, around 1:2-20:0.8-20:0.001-1.[9]
-
Seal the reactor and cool it to a temperature suitable for the introduction of liquid ammonia.
-
Carefully introduce a measured amount of liquid ammonia into the reactor.
-
Once all reagents are added, seal the reactor completely and begin heating.
-
Raise the internal temperature to the reaction range of 180-250 °C.[9]
-
Maintain the reaction under pressure at this temperature for a period of 36-72 hours, with continuous stirring.[9]
-
After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the resulting reaction mixture from the reactor.
-
The product, 2,3,4-Trifluoroaniline, can be isolated and purified from the crude mixture using standard techniques such as distillation under reduced pressure.
-
Characterize the final product using NMR and GC-MS to confirm purity (expected ≥99.5%).[2]
Expected Yield: This process has been reported to achieve product yields as high as 91%.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,3,4-Trifluoroaniline | C6H4F3N | CID 77468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,4-Trifluoroaniline [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. 2,3,4-Trifluorobenzenamine | 3862-73-5 [m.chemicalbook.com]
- 8. scientificlabs.com [scientificlabs.com]
- 9. CN103497111A - Synthetic method for 2, 3, 4-trifluoroaniline - Google Patents [patents.google.com]
